molecular formula C14H20N2O3S B2869955 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide CAS No. 941974-51-2

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide

Cat. No. B2869955
CAS RN: 941974-51-2
M. Wt: 296.39
InChI Key: FNBGVXHHCIRKIV-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolidine, a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third . It is also related to phenylpiperidines, which consist of a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of thiazolidine derivatives has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR and 13C NMR spectroscopy . The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using quantum chemical calculations performed using Density Functional Theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as melting point determination and NMR spectroscopy .

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones are well-known for their antidiabetic properties. They function as insulin sensitizers and are used in the treatment of type 2 diabetes mellitus. The core structure of the compound under discussion is similar to that of commercially available antidiabetic drugs, which suggests potential efficacy in regulating blood sugar levels through the modulation of PPAR (Peroxisome Proliferator-Activated Receptor) pathways .

Antimicrobial Properties

Compounds with a thiazolidinedione nucleus have shown good bactericidal activity against various Gram-positive and Gram-negative bacteria. The bactericidal activity is influenced by the substitution on the thiazolidine ring, indicating that our compound could be tailored for specific antimicrobial applications .

Anticancer Potential

Thiazolidinediones have been investigated for their anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth. Research into similar compounds has suggested that modifications to the thiazolidinedione structure could enhance anticancer activity, making it a promising area for the development of new cancer therapies .

Anti-Inflammatory Effects

The anti-inflammatory effects of thiazolidinediones are attributed to their ability to modulate inflammatory pathways. This compound could potentially be used to treat chronic inflammatory conditions, such as rheumatoid arthritis, by inhibiting the production of pro-inflammatory cytokines .

Antioxidant Activity

Thiazolidinediones can act as antioxidants, scavenging free radicals and reducing oxidative stress. This property is beneficial in preventing oxidative damage to cells and tissues, which is a contributing factor in many chronic diseases .

Neuroprotective Actions

The neuroprotective actions of thiazolidinediones are of interest in the treatment of neurodegenerative diseases. They may offer protection against neuronal damage by modulating neuroinflammatory responses and reducing oxidative stress in the brain .

Antiviral and Anti-HIV Activity

Research has indicated that thiazolidinediones may possess antiviral properties, including activity against HIV. The mechanism involves inhibition of viral replication and interference with viral protein synthesis, which could make this compound a candidate for antiviral drug development .

Antitubercular Agent

The thiazolidinedione nucleus has been found to be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that our compound could be explored as a potential antitubercular agent, contributing to the fight against this global health threat .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity and are used in probe design .

Future Directions

Thiazolidine derivatives have shown diverse biological properties, making them valuable for the development of new drug candidates . Future research should focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11(2)10-14(17)15-12-4-6-13(7-5-12)16-8-3-9-20(16,18)19/h4-7,11H,3,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBGVXHHCIRKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide

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